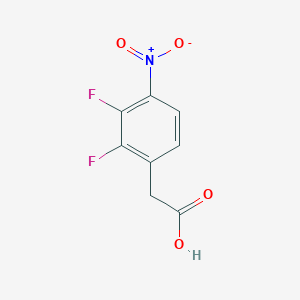

2,3-Difluoro-4-nitrophenylacetic acid

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H5F2NO4 |

|---|---|

Poids moléculaire |

217.13 g/mol |

Nom IUPAC |

2-(2,3-difluoro-4-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H5F2NO4/c9-7-4(3-6(12)13)1-2-5(8(7)10)11(14)15/h1-2H,3H2,(H,12,13) |

Clé InChI |

JDQKXSGSNQPPJG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-] |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Studies of 2,3 Difluoro 4 Nitrophenylacetic Acid

Transformations of the Nitro Group: Reduction Pathways to Amino Derivatives

The nitro group of 2,3-Difluoro-4-nitrophenylacetic acid is readily susceptible to reduction, providing a primary pathway to the synthesis of corresponding amino derivatives, such as 2,3-difluoro-4-aminophenylacetic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. google.comsrce.hr

The reduction can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common Catalytic Hydrogenation Systems:

Palladium on Carbon (Pd/C): Often the preferred method, it effectively reduces both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: Used as an alternative to Pd/C, particularly for substrates where dehalogenation is a concern. commonorganicchemistry.comwikipedia.org

Platinum(IV) Oxide (PtO₂): Another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Alternatively, chemical reduction methods using metals in acidic media offer a milder approach that can be selective for the nitro group in the presence of other reducible functionalities. scispace.com

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Pressurized H₂ gas, various solvents (e.g., ethanol) | Highly efficient but may also reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) in Acetic Acid | Refluxing acetic acid | Mild; good for preserving other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Mild; chemoselective for nitro groups. scispace.com |

| Zinc (Zn) in Acetic Acid | Acidic medium | Mild; similar to Fe/AcOH in selectivity. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions | Can be used for selective reductions. wikipedia.org |

The reduction process proceeds through a six-electron transfer, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine product. nih.gov While the hydroxylamine (B1172632) is a key intermediate, it is typically transient and rapidly reduced further. nih.gov However, under specific controlled conditions, it is possible to isolate hydroxylamine derivatives. nih.gov

Reactions Involving Fluorine Substituents: Nucleophilic Aromatic Substitution Profiles

The fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAAr). This heightened reactivity is due to the strong electron-withdrawing effects of both the adjacent nitro group and the fluorine atoms themselves, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a fluorine atom, temporarily disrupting the ring's aromaticity to form a resonance-stabilized carbanion. libretexts.org Subsequently, the fluoride (B91410) ion is expelled as a leaving group, restoring the aromaticity of the ring. openstax.org

The rate and regioselectivity of the substitution are heavily influenced by the positions of the activating groups. Electron-withdrawing groups, like the nitro group, are most effective at stabilizing the anionic intermediate when they are positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the nitro group is para to the fluorine at the C-2 position and meta to the fluorine at the C-3 position. This positioning makes the C-2 fluorine significantly more susceptible to nucleophilic attack than the C-3 fluorine.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

| Fluorine Position | Relation to Nitro Group | Reactivity towards Nucleophiles | Reason |

|---|---|---|---|

| C-2 | Para | High | The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing significant stabilization. openstax.orgyoutube.com |

| C-3 | Meta | Low | No direct resonance stabilization of the negative charge by the nitro group is possible from the meta position. openstax.org |

Common nucleophiles used in these reactions include alkoxides, amines, and thiols, leading to the formation of a diverse range of substituted phenylacetic acid derivatives. nih.gov

Reactivity of the Carboxylic Acid Moiety: Decarboxylation and Fragmentation Pathways

The carboxylic acid group of this compound can undergo reactions typical of its class, such as esterification and conversion to an acyl chloride. nih.govresearchgate.net However, its most notable reaction pathway is decarboxylation, the loss of carbon dioxide.

Photodecarboxylation has been studied in related nitrophenylacetic acid systems. pdx.edu Irradiation with light can initiate a reaction that results in the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, releasing CO₂. pdx.edu This process is of interest in the development of "photocages" for controlled release of substances in biological systems. pdx.edu

Catalytic decarboxylation can also be employed, often using transition metals like cobalt, to generate reactive intermediates from carboxylic acids. bohrium.com These methods provide a sustainable strategy for forming new C-C bonds by leveraging the release of stable CO₂ to drive the reaction. bohrium.com

Under mass spectrometry conditions, the fragmentation of related nitro-aromatic compounds often involves complex pathways. nih.gov For nitro-fatty acids, fragmentation can include neutral losses of H₂O, HNO₂, or the NO₂⁻ anion itself. nih.govresearchgate.net More complex mechanisms can involve cyclization followed by fragmentation into nitrile and aldehyde products. nih.govresearchgate.net While specific fragmentation data for this compound is not detailed, analogies suggest that initial fragmentation would likely involve the loss of CO₂ from the carboxylic acid, followed by further fragmentation of the nitro-difluorotoluene cation.

Exploration of Reaction Mechanisms: Intermediate Formation and Radical Chain Processes

The reactions of this compound involve various well-defined intermediates and can, under certain conditions, proceed through radical pathways.

Intermediate Formation:

Meisenheimer Complex: As discussed in section 3.2, this negatively charged, non-aromatic intermediate is key to the nucleophilic aromatic substitution mechanism. Its stability, conferred by electron-withdrawing groups, is crucial for the reaction to proceed. libretexts.org

Nitroanion Radical: In single-electron transfer (SET) reduction pathways of the nitro group, a nitroanion radical is the initial intermediate formed. nih.gov In the absence of oxygen, this can be further reduced. nih.gov

Oxonium Ion: During acid-catalyzed esterification of the carboxylic acid moiety, the carbonyl oxygen is protonated to form an oxonium ion intermediate, which activates the carbonyl carbon for nucleophilic attack by an alcohol. nih.gov

Radical Chain Processes: Nitroaromatic compounds are known to participate in radical reactions. researchgate.netrsc.org These reactions typically consist of three phases: initiation, propagation, and termination. libretexts.orgwikipedia.org

Initiation: The initial formation of a radical species. This can be achieved through heat, light (photolysis), or with a radical initiator. libretexts.orgyoutube.com For instance, homolytic cleavage of a weak bond in an initiator can generate the first radical. youtube.com

Propagation: The "chain" part of the reaction, where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.orgyoutube.com

In the context of nitrophenylacetic acids, radical processes could be initiated, for example, during certain decarboxylation reactions, leading to the formation of a benzyl-type radical that could then undergo further reactions. bohrium.com The study of nitro-involved radical reactions has become a significant area of synthetic chemistry, allowing for the preparation of various compounds through radical-initiated pathways. researchgate.netrsc.org

Influence of Substituent Effects on Reactivity Patterns

The chemical behavior of this compound is a direct consequence of the electronic properties of its substituents. These effects can be broadly categorized as inductive and resonance effects. ucsb.edu

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). Its presence deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, especially at the ortho and para positions. youtube.comyoutube.com

Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). researchgate.net In reactions involving charged intermediates, the dominant effect can vary. For nucleophilic aromatic substitution, the -I effect is paramount in activating the ring.

Carboxymethyl Group (-CH₂COOH): This group is moderately electron-withdrawing through induction (-I) due to the electronegativity of the oxygen atoms. ucsb.edu

Combined Effects on Reactivity:

Aromatic Ring: The cumulative electron-withdrawing power of the two fluorine atoms and the nitro group makes the benzene (B151609) ring highly electron-deficient. This greatly facilitates nucleophilic aromatic substitution, as the ring is "activated" to attack by nucleophiles. Conversely, the ring is strongly "deactivated" towards electrophilic aromatic substitution. youtube.com

Carboxylic Acid Acidity: The inductive effects of the ring substituents influence the acidity of the acetic acid proton. The electron-withdrawing groups (F, NO₂) pull electron density away from the carboxylate group, stabilizing the conjugate base (R-COO⁻) after deprotonation. This stabilization increases the acidity (lowers the pKa) of this compound compared to unsubstituted phenylacetic acid. ucsb.edu The effect of substituents on acidity diminishes with distance. ucsb.edu

Benzylic Position (-CH₂-): The reactivity of the benzylic protons is also influenced by the ring substituents. The electron-withdrawing groups can stabilize an adjacent carbanion, potentially facilitating reactions that involve deprotonation at this position.

The interplay of these substituent effects dictates the specific conditions required for various transformations and the regiochemical outcomes of reactions on the aromatic ring.

Derivatives and Structural Analogues of 2,3 Difluoro 4 Nitrophenylacetic Acid

Synthesis of Functionalized Derivatives via Chemical Modification

The functionalization of 2,3-difluoro-4-nitrophenylacetic acid can be achieved through targeted reactions at its primary functional groups: the carboxylic acid and the nitro group. These modifications allow for the creation of a diverse library of derivatives, including amides, esters, and amines, each with potentially unique chemical and biological characteristics.

A principal strategy for derivatization involves the modification of the carboxylic acid moiety. Standard coupling reactions can be employed to synthesize a range of amide derivatives. For instance, using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBT (Hydroxybenzotriazole), the carboxylic acid can be activated and subsequently reacted with various primary or secondary amines to yield the corresponding amides. This approach is analogous to the synthesis of derivatives of pirfenidone, where an amine was reacted with various carboxylic acids to form amide bonds nih.gov.

Another key site for chemical modification is the nitro group. The nitro group is strongly electron-withdrawing and can be reduced to an amine under standard conditions, such as using iron powder in the presence of an acid or ammonium (B1175870) chloride nih.gov. This transformation from a nitro to an amino group fundamentally alters the electronic properties of the aromatic ring and provides a new reactive handle. The resulting aniline (B41778) derivative can then undergo a wide array of subsequent reactions, including acylation, alkylation, or diazotization, to introduce further diversity.

The table below outlines potential synthetic modifications for generating derivatives of this compound.

| Target Functional Group | Reaction Type | Reagents & Conditions | Resulting Derivative Class | Reference Analogy |

|---|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Primary/Secondary Amine, HATU or HOBT/EDC, DMF | Amides | nih.gov |

| Carboxylic Acid | Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Catalytic Acid (e.g., H₂SO₄), Heat | Esters | General Organic Chemistry |

| Nitro Group | Reduction | Fe powder, NH₄Cl, EtOH/H₂O, Reflux | Amines (Anilines) | nih.gov |

| Amine (from Nitro Reduction) | Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl Anilines | General Organic Chemistry |

Exploration of Structure-Activity Relationships (SAR) in Related Fluorinated Arylacetic Acids

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For fluorinated arylacetic acids, SAR exploration focuses on how variations in fluorine substitution, as well as modifications to other parts of the molecule, impact its function.

Furthermore, SAR studies on other fluorinated compounds have demonstrated a clear trend where the degree of fluorination corresponds to changes in inhibitory potency nih.gov. Increasing the number of fluorine atoms can lead to a decrease in potency, suggesting that both electronic effects and steric bulk are important factors nih.gov. The specific placement of fluorine also matters; altering the substitution pattern can change how the molecule fits into a binding pocket and forms key interactions.

Modifications to the acetic acid side chain also play a vital role in SAR. For instance, in a series of hydrophobic phenylacetic acid derivatives designed as neuraminidase inhibitors, alterations to the side chain, such as introducing aromatic lipophilic groups, were evaluated for their impact on inhibitory activity researchgate.net. These findings suggest that for derivatives of this compound, changes to the length, rigidity, and functional groups of the side chain could be a fruitful area for SAR exploration.

The following table summarizes the impact of fluorine on key physicochemical properties as observed in related compounds, which is foundational for understanding SAR.

| Structural Modification | Physicochemical Effect | Potential Biological Consequence | Supporting Evidence |

|---|---|---|---|

| Addition of Fluorine Atoms | Increases electronegativity; alters pKa and lipophilicity (logD) | Modulation of binding affinity and membrane permeability | semanticscholar.org |

| Increasing Degree of Fluorination | Can increase steric bulk and alter electronic distribution | May decrease inhibitory potency depending on the target | nih.gov |

| Modification of Acetic Acid Side Chain | Changes hydrophobicity, steric profile, and H-bonding capacity | Alters target binding and selectivity | researchgate.net |

| Reduction of Nitro Group to Amine | Changes from strong electron-withdrawing to electron-donating group; introduces H-bond donor | Drastically alters electronic and binding properties | nih.gov |

Stereochemical Aspects and Chiral Derivatization Strategies

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to the existence of enantiomers. Specifically, substitution at the alpha-carbon of the acetic acid side chain (the carbon adjacent to the carboxyl group) creates a chiral center. Understanding and controlling the stereochemistry of such derivatives is often critical, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, known as chiral resolution, is necessary. A common and effective method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase mdpi.com. For example, the enantiomers of 4-nitro- and 7-nitropropranolol were successfully separated using a Kromasil 5-Amycoat column mdpi.com. This technique allows for the isolation of each enantiomer in high purity, enabling the study of their individual properties.

Once the enantiomers are separated, it is essential to determine their absolute configuration (i.e., whether they are the R or S enantiomer). A powerful method for this is the use of chiral derivatizing agents (CDAs). A CDA is a chiral molecule that reacts with both enantiomers of the target compound to form a pair of diastereomers. Because diastereomers have different physical properties, they can be distinguished using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, α-methoxyphenylacetic acid (MPA) is a CDA used for alcohols mdpi.com. By reacting both the (R)- and (S)-enantiomers of MPA with a chiral alcohol, two distinct diastereomeric esters are formed. The differences in the NMR spectra of these diastereomers, particularly the chemical shifts of protons near the chiral center, can be used to assign the absolute configuration of the original alcohol mdpi.com. A similar strategy could be applied to chiral derivatives of this compound.

Key strategies for addressing stereochemistry in derivatives are summarized in the table below.

| Strategy | Description | Technique | Application Example |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC) | Separation of (±)-4-nitropropranolol enantiomers. mdpi.com |

| Chiral Derivatization | Reaction of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. | NMR Spectroscopy | Use of (R)- and (S)-α-methoxyphenylacetic acid (MPA) to determine the absolute configuration of chiral alcohols. mdpi.com |

| Asymmetric Synthesis | A synthetic method that preferentially produces one enantiomer over the other. | Use of chiral catalysts or auxiliaries | General Organic Synthesis Strategy |

Applications of 2,3 Difluoro 4 Nitrophenylacetic Acid in Advanced Organic Synthesis

Role as a Key Intermediate in Synthetic Pathways

2,3-Difluoro-4-nitrophenylacetic acid serves as a fundamental starting material in a variety of multi-step synthetic sequences. Its carboxylic acid functionality allows for a wide range of chemical transformations, including esterification, amidation, and reduction, providing access to a plethora of downstream intermediates. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then participate in various coupling reactions to build molecular complexity.

The fluorine atoms on the aromatic ring are known to enhance the metabolic stability and binding affinity of drug candidates. Consequently, the difluorinated phenylacetic acid core of this compound is a highly sought-after motif in the design of novel therapeutic agents. Synthetic chemists often utilize this compound to introduce this fluorinated moiety into larger, more complex molecular architectures.

Building Block for the Construction of Complex Bioactive Molecules

The strategic importance of this compound is particularly evident in its application as a foundational component for the synthesis of molecules with pronounced biological effects.

Medicinal Chemistry Applications in Drug Design

In the realm of medicinal chemistry, the structural attributes of this compound make it an attractive starting point for the development of new pharmaceuticals. Phenylacetic acid derivatives, in general, are recognized for their potential biological activities, and the incorporation of fluorine and a nitro group can significantly modulate these properties. mdpi.com The synthesis of novel compounds with potential therapeutic applications often involves the elaboration of the this compound scaffold. mdpi.com

The development of new phenylacetic acid derivatives with potentially valuable biological activities is an active area of research. mdpi.com The ability to use this compound as a starting material for various functionalizations allows for the creation of libraries of related compounds that can be screened for desired pharmacological activities. mdpi.com

Contributions to Agrochemical Development

The principles that make this compound valuable in medicinal chemistry also extend to the development of new agrochemicals. The introduction of fluorinated and nitrated phenyl groups can influence the efficacy and selectivity of herbicides, insecticides, and fungicides. While specific examples directly utilizing this compound in publicly available literature are not abundant, the broader class of substituted phenylacetic acids has found applications in the agricultural sector. The synthesis of 6-substituted indole (B1671886) ketones, which can have applications in the agrochemical field, can originate from related 2-nitro-4-substituted phenylacetic acids. google.com

Precursor for Diverse Heterocyclic and Carbocyclic Scaffolds

The reactivity of this compound lends itself to the construction of a variety of cyclic systems, which form the core of many biologically active molecules. The functional groups present on the molecule can be manipulated to facilitate cyclization reactions, leading to the formation of both heterocyclic and carbocyclic ring systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 2,3-Difluoro-4-nitrophenylacetic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of specific nuclei such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments is essential. ¹H NMR spectroscopy would confirm the presence of the methylene (B1212753) (-CH₂) and carboxylic acid (-COOH) protons, as well as the aromatic protons on the phenyl ring. The chemical shifts, integration, and coupling patterns of these signals provide precise information about their chemical environment and proximity to other nuclei.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. thieme-connect.de The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and fluoro substituents, while the methylene and carboxyl carbons would appear in their characteristic regions.

A crucial technique for this molecule is ¹⁹F NMR spectroscopy , which is highly sensitive for fluorine-containing compounds. google.com Since ¹⁹F has 100% natural abundance and a nuclear spin of ½, it yields sharp, well-resolved signals with a wide chemical shift range, making it an excellent probe for characterizing fluorinated molecules. google.comhmdb.ca The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between them (J-coupling) would provide definitive evidence of their relative positions on the aromatic ring.

Expected ¹H NMR Spectral Data for this compound (Based on analogous compounds like 3-nitrophenylacetic acid and 4-nitrophenylacetic acid) chemicalbook.comchemicalbook.com

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -COOH | ~10-12 | Singlet (broad) |

| Aromatic-H (C5-H) | ~7.8-8.2 | Doublet of doublets (dd) |

| Aromatic-H (C6-H) | ~7.4-7.7 | Doublet of doublets (dd) |

| -CH₂- | ~3.8-4.2 | Singlet |

Expected ¹³C NMR and ¹⁹F NMR Spectral Data for this compound (Based on principles and data from related fluorinated and nitrated aromatic compounds) chemicalbook.comchemicalbook.com

| Nucleus | Assignment | Expected Chemical Shift (ppm) |

| ¹³C | -COOH | ~170-175 |

| ¹³C | Aromatic C-F | ~145-160 (with C-F coupling) |

| ¹³C | Aromatic C-NO₂ | ~140-150 |

| ¹³C | Aromatic C-H | ~115-130 |

| ¹³C | -CH₂- | ~35-45 |

| ¹⁹F | Aromatic C2-F | -110 to -140 (vs. CFCl₃) |

| ¹⁹F | Aromatic C3-F | -110 to -140 (vs. CFCl₃) |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₈H₅F₂NO₄) by measuring the exact mass of the molecular ion.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions from the molecule. Under EI conditions, the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments provides a "fingerprint" that helps confirm the structure. Key fragmentation pathways for nitrophenylacetic acids typically involve the loss of the nitro group (NO₂) or related species, as well as fragmentation of the acetic acid side chain. nist.gov

Expected Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value (Expected) | Proposed Fragment Identity | Fragmentation Pathway |

| 217 | [M]⁺ | Molecular ion |

| 172 | [M - COOH]⁺ | Loss of the carboxyl group |

| 171 | [M - NO₂]⁺ | Loss of the nitro group |

| 152 | [M - COOH - HF]⁺ | Loss of carboxyl and hydrogen fluoride (B91410) |

| 126 | [C₆H₂F₂N]⁺ | Further fragmentation of the ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds, particularly those with chromophores like the nitro group, exhibit strong UV absorption. The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) would show absorption maxima corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the aromatic ring.

Characteristic IR Absorption Bands and UV-Vis Maxima for this compound (Based on data from analogous compounds like 4-nitrophenylacetic acid and other fluoronitroaromatics) chemicalbook.comresearchgate.netnist.gov

| Technique | Functional Group / Transition | Expected Absorption Range |

| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ |

| IR | N-O stretch (Nitro Group, Asymmetric) | 1510-1550 cm⁻¹ |

| IR | N-O stretch (Nitro Group, Symmetric) | 1340-1380 cm⁻¹ |

| IR | C-F stretch (Aromatic) | 1100-1300 cm⁻¹ |

| UV-Vis | π → π* transition | ~260-290 nm |

| UV-Vis | n → π* transition | ~300-340 nm |

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing non-volatile organic acids. oiv.int

For purity assessment, a reversed-phase HPLC method would typically be developed. thermofisher.com In this setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18-bonded silica) using a polar mobile phase, often a mixture of water (acidified with an agent like phosphoric or formic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the compound strongly absorbs (e.g., around 260-280 nm). The purity is determined by the area percentage of the main peak relative to any impurity peaks.

For isolation and purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is often employed. A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to separate the desired product from starting materials and byproducts.

Typical HPLC Parameters for Purity Analysis of this compound (Based on general methods for aromatic carboxylic acids) oiv.int

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,3-Difluoro-4-nitrophenylacetic acid. These computational methods provide a molecular-level understanding of the compound's properties by calculating key electronic descriptors.

The electronic distribution and reactivity sites of the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would indicate that the most negative regions (red/yellow), susceptible to electrophilic attack, are concentrated around the oxygen atoms of the nitro and carboxyl groups. tci-thaijo.org Conversely, positive potential regions (blue), indicating sites for nucleophilic attack, would be located elsewhere on the molecule.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. tci-thaijo.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com For a molecule like this compound, the electron-withdrawing nature of the nitro and fluorine substituents is expected to lower the LUMO energy, making the molecule a good electron acceptor and increasing its reactivity toward nucleophiles. thaiscience.infomdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative predictions of the molecule's behavior. These parameters help to systematically assess the chemical reactivity and stability of the compound. ajchem-a.com

Table 1: Key Electronic Descriptors from DFT Calculations

| Descriptor | Definition | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Lowered by electron-withdrawing groups, indicating weaker electron-donating capacity. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Significantly lowered by nitro and fluoro groups, indicating strong electron-accepting capacity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. ajchem-a.com | Expected to be relatively small, suggesting higher reactivity compared to unsubstituted phenylacetic acid. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons. | A negative value indicates stability; its magnitude is influenced by the substituents. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | A smaller value correlates with higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η; measures the propensity to accept electrons. | Expected to be high, classifying the molecule as a strong electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis: The primary goal of conformational analysis is to identify the stable, low-energy arrangements of a molecule. nih.gov For this compound, the key flexible bond is the C-C bond connecting the phenyl ring and the carboxylic acid group. MD simulations can explore the rotational energy barrier around this bond, revealing the most populated conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). The simulations would track dihedral angles and the radius of gyration to characterize the molecule's shape and flexibility, identifying whether it prefers folded or extended conformations. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions between the solute and solvent molecules or other binding partners. csic.es For this compound in an aqueous solution, simulations can quantify the strength and lifetime of hydrogen bonds between the carboxylic acid group and water molecules. Radial distribution functions (RDFs) can be calculated to reveal the structuring of water molecules around specific functional groups, such as the nitro group and fluorine atoms. nih.gov The fluorine atoms, despite their high electronegativity, can participate in various non-covalent interactions, including van der Waals forces and potentially weak hydrogen bonds, which influence the molecule's solubility and binding characteristics. nih.gov The development of accurate force field parameters for fluorinated aromatic compounds is a critical aspect that enables meaningful MD simulations of these systems. nih.govacs.org

Prediction of Physicochemical Parameters, including Acidity Constants (pKa) of Substituted Phenylacetic Acids

The acidity constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. Computational chemistry offers robust methods for accurately predicting the pKa of molecules like this compound, providing crucial information before synthesis. nih.govmrupp.info

The pKa is directly related to the Gibbs free energy of the deprotonation reaction in solution. mdpi.com High-level quantum chemical calculations can determine this free energy change. A particularly successful approach for substituted aromatics involves DFT calculations that combine a continuum solvation model with the inclusion of a few explicit solvent molecules. nih.gov A validated protocol for substituted phenols, which are structurally analogous, uses the CAM-B3LYP functional with a 6-311G+dp basis set and a Solvation Model based on Density (SMD) in the presence of two explicit water molecules. nih.gov This method has shown high accuracy, with a mean absolute error of about 0.3 pKa units, even for challenging molecules containing nitro groups, without requiring empirical corrections. nih.gov

For this compound, the pKa is expected to be significantly lower (i.e., more acidic) than that of the parent phenylacetic acid (pKa ≈ 4.31). The strong electron-withdrawing effects of the nitro group and the two fluorine atoms stabilize the resulting carboxylate anion, thereby facilitating proton dissociation. The experimental pKa of 4-nitrophenylacetic acid is approximately 3.85, and the addition of two ortho/meta fluorine atoms is predicted to further increase the acidity. chemicalbook.com

Table 2: Comparison of Acidity Constants (pKa) and Predicted Effects

| Compound | Experimental pKa (in water) | Substituent Effects | Predicted pKa for Target Compound |

|---|---|---|---|

| Phenylacetic acid | ~4.31 | Reference compound | Significantly < 3.85 |

| 4-Nitrophenylacetic acid | ~3.85 chemicalbook.com | Strong electron-withdrawing effect from para-nitro group. | |

| This compound | Not available | Combined strong inductive (-I) and resonance (-M) effects of the nitro group, plus strong inductive effects from two fluorine atoms. |

Modeling of Reaction Pathways and Transition States for Mechanistic Insights

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. researchgate.net This approach can offer deep mechanistic insights into the synthesis and reactivity of this compound.

By applying methods like DFT, potential energy surfaces for a given reaction can be mapped out. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate—which represents the kinetic barrier to the reaction. The calculated activation energy (the energy difference between the reactants and the TS) can be used to predict reaction rates and understand how substituents influence reactivity. researchgate.net

For example, the synthesis of this compound likely involves steps such as the nitration of a difluorophenyl precursor followed by transformations to introduce the acetic acid side chain. Computational modeling could be used to:

Evaluate Regioselectivity: Predict the most likely position of nitration on a difluorophenyl substrate by comparing the activation energies for attack at different ring positions.

Analyze Reaction Mechanisms: Distinguish between competing reaction mechanisms (e.g., SNAr, radical pathways) by calculating the energy profiles for each proposed pathway.

Identify Intermediates: Characterize the structure and stability of any intermediates formed during the reaction, such as Meisenheimer complexes in a nucleophilic aromatic substitution.

A combination of DFT calculations and microkinetic simulations can be applied to study complex reaction networks, providing a detailed explanation for experimental observations such as reaction times and product distributions under different conditions. rsc.org Such computational investigations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. montclair.edu

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical tools used to predict the properties or biological activities of chemicals based on their molecular structures. mdpi.com For fluorinated aromatic compounds like this compound, these models can be developed to estimate a wide range of endpoints, from physical properties to toxicological effects, reducing the need for extensive experimental testing. nih.gov

The development of a QSAR/QSPR model involves several key steps:

Data Collection: A dataset of structurally related compounds with experimentally measured property or activity values is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies) features. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build a mathematical equation that correlates the descriptors with the observed property/activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For fluorinated aromatic compounds, specific descriptors related to the fluorine atoms are often important. These can include the number of fluorine atoms, their positions, and descriptors related to electrostatic potential and polarizability. researchgate.net QSAR models have been successfully applied to predict properties like the thyroxin-transthyretin competing potency of perfluorinated compounds and the ecotoxicity of nitroaromatic compounds. mdpi.comnih.gov A QSAR model for a series of substituted nitrophenylacetic acids could predict their herbicidal activity, for instance, by correlating it with descriptors like lipophilicity (logP), electronic parameters (ELUMO), and steric factors.

Table 3: Example Descriptors for a QSAR/QSPR Study

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | ELUMO, Dipole Moment, Atomic Charges | Describes a molecule's ability to participate in electrostatic or charge-transfer interactions. mdpi.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for predicting how a molecule will partition into biological membranes and its environmental fate. mdpi.com |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and degree of branching. |

| Steric/Geometric | Molecular Volume, Surface Area, Ovality | Relates to how a molecule fits into a binding site or interacts sterically with its surroundings. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-difluoro-4-nitrophenylacetic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves nucleophilic substitution or nitration of fluorinated phenylacetic acid precursors. For example, potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone under reflux can facilitate coupling reactions, as demonstrated in analogous difluorophenylacetic acid derivatives . Ethanol recrystallization is recommended for purification, with yields up to 82% achievable through careful temperature control and stoichiometric balancing of reagents.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

- Methodology : Analyze and NMR spectra for characteristic shifts. For example:

- : Aromatic protons in fluorinated positions show deshielding (e.g., 7.2–7.8 ppm) with coupling constants () reflecting ortho/para fluorine interactions.

- : Fluorine-induced splitting in carbons adjacent to nitro groups (e.g., 120–130 ppm) confirms substitution patterns .

- Cross-reference with computational predictions (e.g., PubChem’s InChI key or NIST spectral databases) to resolve ambiguities .

Q. What methods ensure purity assessment of this compound in synthetic workflows?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 230–265 nm is standard, achieving >99% purity when retention times match reference standards . Combine with melting point analysis (mp 68–70°C for analogous compounds) to detect impurities .

Advanced Research Questions

Q. How can computational tools predict physicochemical properties (e.g., logP, solubility) of this compound?

- Methodology : Use the UFZ-LSER database for logP predictions and EPISuite v4.1 for solubility estimates. Compare results with experimental data from PhysProp or NIST to validate models . For nitro group interactions, density functional theory (DFT) simulations can optimize molecular geometries .

Q. How should researchers resolve contradictions in spectral data or synthetic yields for fluorinated nitroaromatics?

- Methodology : Apply iterative hypothesis testing:

- Step 1 : Verify reagent stoichiometry and reaction kinetics (e.g., nitro group deactivation effects).

- Step 2 : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals.

- Step 3 : Cross-validate with alternative characterization (e.g., X-ray crystallography or mass spectrometry) .

Q. What strategies optimize regioselectivity in nitration reactions of difluorophenylacetic acid derivatives?

- Methodology :

- Electrophilic Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to direct nitro groups to fluorine-free positions.

- Microwave-assisted Synthesis : Enhances reaction control, reducing side products like dinitro derivatives .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane vs. DMF) to improve selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.